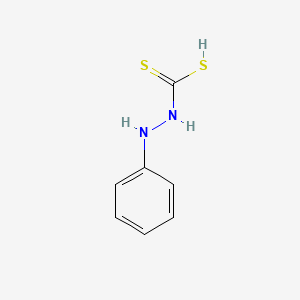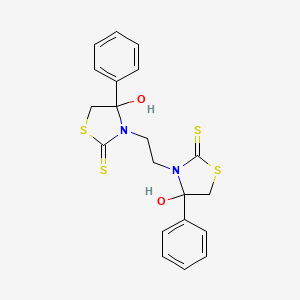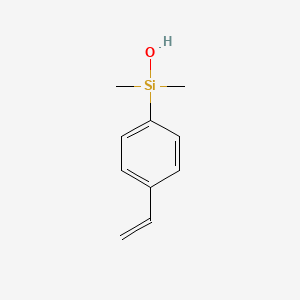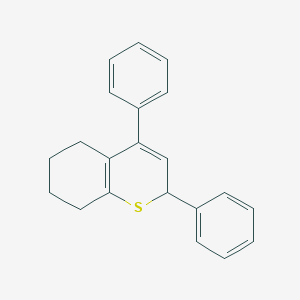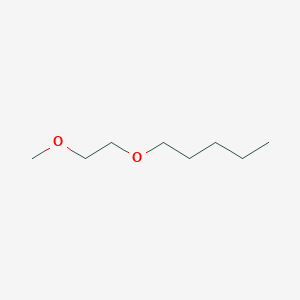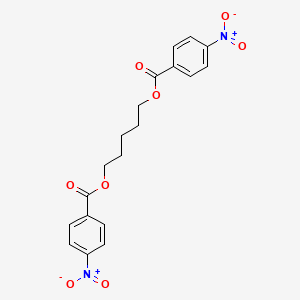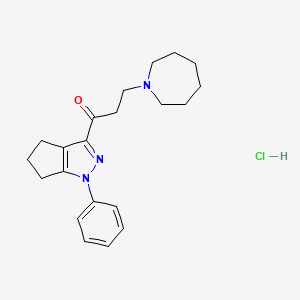
1-Propanone, 3-(hexahydro-1H-azepin-1-yl)-1-(1,4,5,6-tetrahydro-1-phenyl-3-cyclopentapyrazolyl)-, monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Propanone, 3-(hexahydro-1H-azepin-1-yl)-1-(1,4,5,6-tetrahydro-1-phenyl-3-cyclopentapyrazolyl)-, monohydrochloride is a complex organic compound. It features a propanone backbone with additional functional groups, including a hexahydro-1H-azepin-1-yl group and a 1-phenyl-3-cyclopentapyrazolyl group. The monohydrochloride form indicates the presence of a hydrochloride salt, which can affect the compound’s solubility and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the core propanone structure, followed by the addition of the hexahydro-1H-azepin-1-yl and 1-phenyl-3-cyclopentapyrazolyl groups. Typical reaction conditions might include:
Reagents: Various organic solvents, catalysts, and reagents specific to each step.
Conditions: Controlled temperatures, pressures, and pH levels to ensure the desired reactions occur efficiently.
Industrial Production Methods
Industrial production would scale up the laboratory synthesis methods, focusing on optimizing yield and purity. This might involve:
Batch or Continuous Processes: Depending on the compound’s stability and the reaction kinetics.
Purification: Techniques such as crystallization, distillation, or chromatography to isolate the final product.
化学反应分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Potentially altering the functional groups or the core structure.
Reduction: Reducing specific functional groups to simpler forms.
Substitution: Replacing one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The products of these reactions would depend on the specific conditions and reagents used, potentially leading to derivatives with modified functional groups or altered core structures.
科学研究应用
Chemistry
Synthesis of Derivatives: Used as a starting material for synthesizing related compounds.
Reaction Mechanisms: Studying the compound’s behavior under various conditions.
Biology
Biochemical Studies: Investigating interactions with biological molecules or systems.
Medicine
Pharmacological Research: Exploring potential therapeutic effects or mechanisms of action.
Industry
Material Science:
作用机制
The mechanism of action would depend on the compound’s specific interactions with molecular targets. This might involve:
Binding to Receptors: Interacting with specific proteins or enzymes.
Pathway Modulation: Affecting biochemical pathways or cellular processes.
相似化合物的比较
Similar Compounds
1-Propanone Derivatives: Compounds with similar core structures but different functional groups.
Cyclopentapyrazolyl Compounds: Featuring the same pyrazolyl group but different substituents.
Uniqueness
This compound’s unique combination of functional groups and structural features might confer specific properties or reactivity patterns not seen in closely related compounds.
属性
CAS 编号 |
21484-38-8 |
|---|---|
分子式 |
C21H28ClN3O |
分子量 |
373.9 g/mol |
IUPAC 名称 |
3-(azepan-1-yl)-1-(1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)propan-1-one;hydrochloride |
InChI |
InChI=1S/C21H27N3O.ClH/c25-20(13-16-23-14-6-1-2-7-15-23)21-18-11-8-12-19(18)24(22-21)17-9-4-3-5-10-17;/h3-5,9-10H,1-2,6-8,11-16H2;1H |
InChI 键 |
JQMAXRHGLWDYOQ-UHFFFAOYSA-N |
规范 SMILES |
C1CCCN(CC1)CCC(=O)C2=NN(C3=C2CCC3)C4=CC=CC=C4.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



